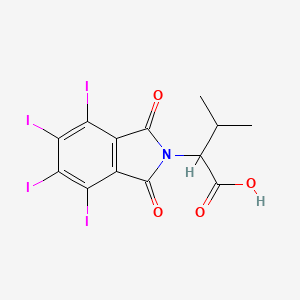
Boc-L-beta-HThr(Bzl)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-L-beta-Hydroxythreonine(Benzyl)-OH: is a derivative of threonine, an amino acid. It is commonly used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The compound contains a tert-butoxycarbonyl (Boc) group protecting the amino group and a benzyl (Bzl) group protecting the hydroxyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with L-threonine.
Protection of the Amino Group: The amino group of L-threonine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as sodium bicarbonate.
Protection of the Hydroxyl Group: The hydroxyl group is protected by benzylation using benzyl bromide and a base like sodium hydride.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production follows similar steps but on a larger scale, often using automated synthesizers and more efficient purification methods like high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection Reactions: The Boc and Bzl groups can be removed under acidic conditions (e.g., trifluoroacetic acid for Boc) and catalytic hydrogenation (e.g., palladium on carbon for Bzl).
Substitution Reactions: The hydroxyl group can undergo substitution reactions to form various derivatives.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a methyl group.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, palladium on carbon with hydrogen gas.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Deprotected Threonine: After removal of protective groups.
Substituted Derivatives: Depending on the substituents introduced.
Oxidized or Reduced Products: Depending on the specific reactions performed.
Aplicaciones Científicas De Investigación
Chemistry:
- Used in the synthesis of complex peptides and proteins.
- Acts as a building block in combinatorial chemistry for drug discovery.
Biology:
- Studied for its role in protein structure and function.
- Used in the synthesis of peptide-based inhibitors and substrates for enzymatic studies.
Medicine:
- Investigated for potential therapeutic peptides.
- Used in the development of peptide-based vaccines.
Industry:
- Employed in the production of peptide-based materials.
- Used in the synthesis of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
Molecular Targets and Pathways:
- As a protected amino acid, it does not have direct biological activity but serves as a precursor in peptide synthesis.
- The protective groups prevent unwanted side reactions during peptide assembly, ensuring the correct sequence and structure of the final peptide.
Comparación Con Compuestos Similares
Boc-L-threonine: Lacks the benzyl protection on the hydroxyl group.
Fmoc-L-threonine: Uses a different protective group (fluorenylmethyloxycarbonyl) for the amino group.
Boc-L-serine: Similar structure but with a hydroxyl group instead of a threonine side chain.
Uniqueness:
- The combination of Boc and Bzl protective groups makes Boc-L-beta-Hydroxythreonine(Benzyl)-OH particularly useful in multi-step peptide synthesis, offering selective deprotection options and stability under various reaction conditions.
Propiedades
IUPAC Name |
(3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxypentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-12(22-11-13-8-6-5-7-9-13)14(10-15(19)20)18-16(21)23-17(2,3)4/h5-9,12,14H,10-11H2,1-4H3,(H,18,21)(H,19,20)/t12-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZBABHQLFFCHH-JSGCOSHPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](CC(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Dibutylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one](/img/structure/B7794013.png)
![(6E)-5-chloro-6-[cyano(pyridin-2-yl)methylidene]-1H-pyrazine-2,3-dicarbonitrile;hydrochloride](/img/structure/B7794025.png)
![[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 4-tert-butylbenzoate](/img/structure/B7794035.png)
![[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 4-hexoxybenzoate](/img/structure/B7794038.png)
![8-[[Benzyl(methyl)amino]methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B7794044.png)

![2-[(4-chlorophenyl)methylamino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B7794055.png)
![2-[(2-chlorophenyl)methylamino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B7794057.png)
![6-methyl-2-[(4-methylphenyl)methylamino]-1H-pyrimidin-4-one](/img/structure/B7794061.png)
![3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine](/img/structure/B7794067.png)



